

optimizing dosage for minimal toxicity of 2,3-Dihydroxypropyl dichloroacetate

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Compound of Interest

2,3-Dihydroxypropyl
dichloroacetate

Cat. No.:

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Technical Support Center: 2,3-Dihydroxypropyl dichloroacetate

Disclaimer: This technical support center provides information primarily based on the extensive research available for the parent compound, dichloroacetate (DCA). Currently, there is limited specific data available for **2,3-Dihydroxypropyl dichloroacetate**. While this derivative is expected to share some pharmacological properties with DCA, its unique chemical structure as a glycerol ester may result in different pharmacokinetic and pharmacodynamic profiles. Researchers should exercise caution and conduct thorough dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is **2,3-Dihydroxypropyl dichloroacetate** and how does it differ from sodium dichloroacetate (DCA)?

2,3-Dihydroxypropyl dichloroacetate is an ester of dichloroacetic acid and glycerol. This modification may alter its cellular uptake, distribution, and metabolism compared to the more commonly studied sodium salt of DCA.[1] The glycerol backbone could potentially influence its interaction with lipid metabolic pathways.[1] While it is expected to deliver the active dichloroacetate moiety, the ester linkage may be cleaved by cellular esterases to release DCA.

Q2: What is the primary mechanism of action?

Troubleshooting & Optimization





The primary mechanism of action for the dichloroacetate (DCA) component is the inhibition of pyruvate dehydrogenase kinase (PDK).[2][3][4] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), which in turn promotes the mitochondrial oxidation of pyruvate, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[2][3][4] [5]

Additionally, **2,3-Dihydroxypropyl dichloroacetate** has been identified as a potent noncompetitive inhibitor of glycerol kinase, with a reported Ki value of 1.8×10^{-3} M. This suggests a dual mechanism of action that may also impact glycerol metabolism and gluconeogenesis.

Q3: What are the potential therapeutic applications under investigation for DCA and its derivatives?

DCA has been investigated for a range of conditions, primarily due to its ability to modulate cellular metabolism. These include:

- Cancer: By reversing the Warburg effect (aerobic glycolysis) in cancer cells, DCA can induce apoptosis and inhibit tumor growth.[3][6][7]
- Lactic Acidosis: DCA can reduce lactate levels by promoting its conversion to acetyl-CoA for entry into the Krebs cycle.[2][8]
- Mitochondrial Diseases: It has been studied in congenital mitochondrial disorders associated with lactic acidosis.[4][7]
- Pulmonary Hypertension: By targeting metabolic abnormalities in pulmonary artery cells,
 DCA has shown potential in this condition.[7]

Q4: What are the known toxicities and side effects associated with DCA?

The most significant dose-limiting toxicity of DCA is a reversible peripheral neuropathy.[6][7][8] Other reported side effects, particularly at higher doses, include fatigue, nausea, vomiting, and diarrhea.[3] Asymptomatic increases in liver enzymes have also been observed.[4] It is crucial to note that toxicity can be influenced by the duration of administration and the patient's genetic profile, specifically variations in the glutathione transferase zeta 1 (GSTZ1) gene, which is involved in DCA metabolism.[7]



Troubleshooting Guide

Troubleshooting & Optimization

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Issue Encountered	Potential Cause	Suggested Action
High variability in experimental results	- Inconsistent dosing or formulation Genetic variations in experimental models affecting metabolism (e.g., GSTZ1) Differences in cellular uptake and hydrolysis of the ester.	- Ensure precise and consistent preparation of the compound for administration Consider genotyping experimental animals for relevant metabolic enzymes Perform in vitro studies to assess the rate of hydrolysis to DCA in your specific cell line or tissue model.
Unexpected cytotoxicity at low doses	- The glycerol backbone or the ester itself may have unique cytotoxic effects The compound may have off-target effects not seen with DCA.	- Conduct a thorough dose- response curve to establish the IC50 in your model Compare the cytotoxicity profile with that of equimolar concentrations of sodium DCA and glycerol Investigate markers of different cell death pathways (e.g., apoptosis, necrosis).
Lack of expected metabolic shift (from glycolysis to oxidative phosphorylation)	- Insufficient intracellular concentration of active DCA The specific cell line may have a low expression of PDK or be resistant to its inhibition The primary mechanism in your model may be related to glycerol kinase inhibition.	- Measure intracellular DCA concentrations Assess the expression and activity of PDK and PDC in your experimental model Evaluate the impact on glycerol metabolism and gluconeogenesis.
Signs of neurotoxicity in animal models (e.g., gait abnormalities)	- Accumulation of DCA due to inhibition of its own metabolism The ester derivative may have different neurotoxic properties.	- Reduce the dosage or introduce drug-free intervals Monitor plasma concentrations of DCA over time Consider co-administration of thiamine, which has been suggested to



ameliorate DCA-induced neuropathy.[8]

Quantitative Data on Dichloroacetate (DCA) Dosage and **Toxicity**

Table 1: Clinical Dosing of Dichloroacetate (DCA)

Population	Condition	Dosage	Reference
Adult Patients	Advanced Solid Tumors	6.25 mg/kg twice daily (Maximum Tolerated Dose)	[3][6]
Adult Patients	Recurrent Malignant Brain Tumors	Genotype-based dosing	[7]
Children	Congenital Lactic Acidosis	10.6 - 12.5 mg/kg twice daily (Genotype- dependent)	[9]
Adult Volunteers	Pharmacokinetic Study	25 mg/kg/day for 5 days	[10]

Table 2: Dose-Limiting Toxicities (DLTs) of Dichloroacetate (DCA) in a Phase I Trial



Dose Level	Number of Patients	Patients with DLTs	DLTs Observed
6.25 mg/kg twice daily	16	1	Grade 3 neuropathy and fatigue
12.5 mg/kg twice daily	7	3	Grade 3 fatigue, nausea, vomiting, diarrhea
Data from a study in patients with advanced solid tumors.[6]			

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

- Cell Culture: Plate cells (e.g., cancer cell line of interest) in a 96-well plate at a
 predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **2,3-Dihydroxypropyl dichloroacetate** in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium. Include a vehicle control and a positive control for cytotoxicity.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
- Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

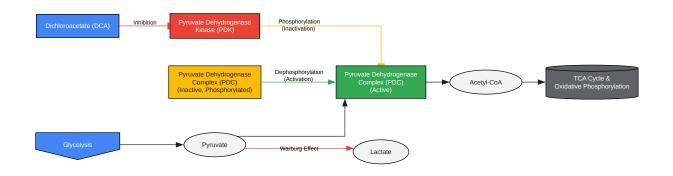
Protocol 2: Assessment of Metabolic Shift in Cultured Cells



- Treatment: Treat cultured cells with **2,3-Dihydroxypropyl dichloroacetate** at a non-lethal concentration determined from the cytotoxicity assay.
- Lactate Measurement: After the treatment period, collect the cell culture medium. Measure the lactate concentration using a commercially available lactate assay kit. A decrease in lactate production suggests a shift away from glycolysis.
- Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure the OCR of the treated cells. An increase in OCR is indicative of enhanced oxidative phosphorylation.
- Western Blot Analysis: Lyse the treated cells and perform Western blotting to assess the phosphorylation status of the Pyruvate Dehydrogenase (PDH) E1α subunit. A decrease in phosphorylation indicates PDC activation.

Visualizations

Signaling Pathway of Dichloroacetate (DCA)

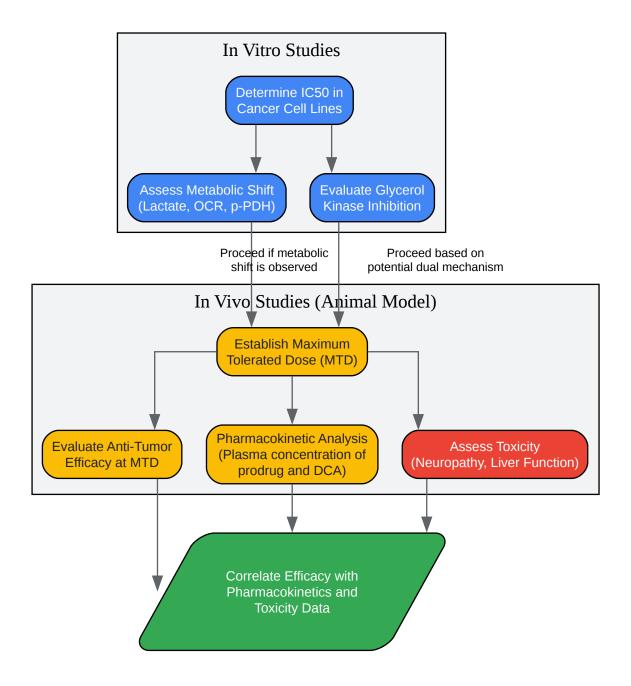


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Caption: Mechanism of action of Dichloroacetate (DCA).

Experimental Workflow for Investigating 2,3-Dihydroxypropyl dichloroacetate





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Caption: A logical workflow for preclinical evaluation.

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